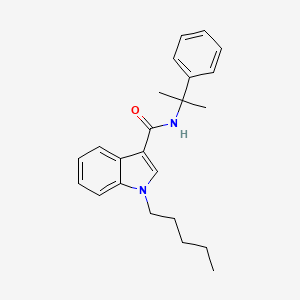

Cumyl-PICA

Vue d'ensemble

Description

. Il était brièvement disponible en Nouvelle-Zélande comme ingrédient dans les produits de cannabis synthétique légaux, mais a été refusé pour l'obtention d'une licence en raison d'événements indésirables chez les consommateurs.

Méthodes De Préparation

Les voies de synthèse de la CUMYL-PICA ne sont pas largement documentées. elle est dérivée de l'AM2201, un cannabinoïde synthétique puissant, en modifiant le groupe naphtoyle et en éliminant l'atome de fluor terminal alkyle .

Analyse Des Réactions Chimiques

La CUMYL-PICA subit probablement diverses réactions typiques des cannabinoïdes synthétiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants ne sont pas bien établis, mais des recherches supplémentaires pourraient éclairer ces détails. Les principaux produits résultant de ces réactions restent à caractériser complètement.

4. Applications de la recherche scientifique

Les applications scientifiques de la this compound couvrent plusieurs domaines :

Chimie : Elle sert d'outil précieux pour les études sur les récepteurs cannabinoïdes.

Biologie : Les chercheurs explorent ses effets sur les voies de signalisation cellulaire.

Médecine : Bien qu'elle ne soit pas approuvée pour un usage médical, ses propriétés pharmacologiques présentent un intérêt.

Industrie : Son potentiel en tant que sonde chimique ou agent thérapeutique justifie une enquête.

5. Mécanisme d'action

La this compound agit comme un agoniste des récepteurs cannabinoïdes (CB1 et CB2). Elle se lie avec des valeurs Ki de 59,21 nM (CB1) et 136,38 nM (CB2) et présente des valeurs EC50 de 11,98 nM (CB1) et 16,2 nM (CB2) . Les cibles moléculaires précises et les voies impliquées nécessitent une exploration plus approfondie.

Applications De Recherche Scientifique

CUMYL-PICA’s scientific applications span several fields:

Chemistry: It serves as a valuable tool for cannabinoid receptor studies.

Biology: Researchers explore its effects on cellular signaling pathways.

Medicine: Although not approved for medical use, its pharmacological properties are of interest.

Industry: Its potential as a chemical probe or therapeutic agent warrants investigation.

Mécanisme D'action

CUMYL-PICA acts as an agonist for cannabinoid receptors (CB1 and CB2). It binds with Ki values of 59.21 nM (CB1) and 136.38 nM (CB2) and exhibits EC50 values of 11.98 nM (CB1) and 16.2 nM (CB2) . The precise molecular targets and pathways involved require further exploration.

Comparaison Avec Des Composés Similaires

L'unicité de la CUMYL-PICA réside dans ses modifications structurelles par rapport aux autres cannabinoïdes synthétiques. Bien qu'elle présente des similitudes avec la SDB-006 et d'autres composés apparentés, ses caractéristiques spécifiques la distinguent.

Activité Biologique

Cumyl-PICA (also known as this compound) is a synthetic cannabinoid that has garnered attention due to its structural similarity to natural cannabinoids and its emerging presence in recreational drug use. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, receptor interactions, and effects observed in various studies.

This compound is categorized under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Structurally, it features a cumyl group that influences its affinity for cannabinoid receptors, particularly CB1 and CB2.

Pharmacokinetics and Metabolism

Research has shown that this compound undergoes significant metabolism in both human and rat liver microsomes. A study conducted by Hoffman et al. (2017) characterized the pharmacokinetics of this compound, revealing that it is rapidly cleared from the system with a half-life of approximately 5.92 minutes in human liver microsomes and 2.24 minutes in rat liver microsomes . The study identified 28 metabolites resulting from phase I oxidative transformations and phase II glucuronidation processes.

Key Pharmacokinetic Parameters

| Parameter | This compound (Rat) | This compound (Human) |

|---|---|---|

| Half-life (min) | 2.24 | 5.92 |

| Intrinsic Clearance (CL_int) | 556.88 mL/min/kg | 135.46 mL/min/kg |

| Hepatic Clearance (CL_H) | 50.22 mL/min/kg | 17.43 mL/min/kg |

| Extraction Ratio (ER) | 0.91 | 0.91 |

Biological Effects

This compound exhibits various biological effects that are primarily mediated through its interaction with cannabinoid receptors:

- Hypothermia : In vivo studies have demonstrated that administration of this compound at a dose of 3 mg/kg results in significant hypothermic effects in rats, with body temperature reductions observed at multiple time points post-injection .

- Behavioral Effects : Research indicates that synthetic cannabinoids like this compound can induce anxiety-like and compulsive behaviors in animal models, suggesting potential psychoactive properties similar to THC .

Receptor Affinity and Potency

The potency of this compound at cannabinoid receptors has been evaluated using functional assays:

- CB1 Receptor Affinity : Studies have shown that synthetic cannabinoids including this compound exhibit high affinity for CB1 receptors, which are primarily responsible for the psychoactive effects associated with cannabis .

- Functional Potency : The effective concentration (EC50) values for this compound indicate significant potency, with reported values around 4.2 nM, suggesting its strong activity at the receptor level .

Case Studies and Clinical Implications

The emergence of this compound in recreational drug use raises concerns regarding its safety profile and potential for abuse:

- Forensic Analysis : Analytical methods such as GC-MS/MS have been employed to detect this compound in biological samples from users, highlighting its presence in illicit drug markets .

- Toxicological Assessments : Ongoing research aims to assess the long-term effects and toxicological profiles of synthetic cannabinoids like this compound, which remain largely uncharacterized compared to natural cannabinoids.

Propriétés

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFMWJQOYCIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017202 | |

| Record name | CUMYL-PICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-32-6 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-PICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4APZ90T9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.